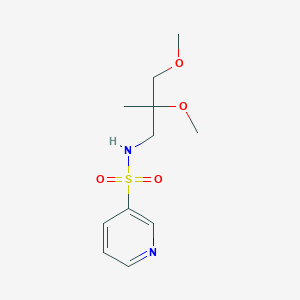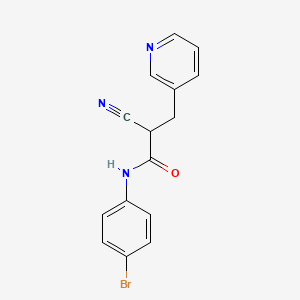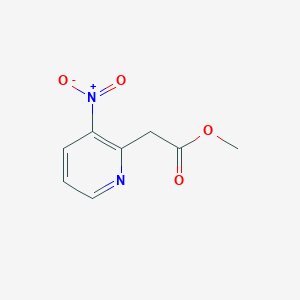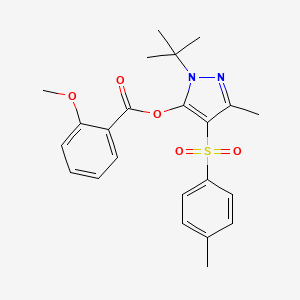
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide” is a complex organic compound that contains a pyridine ring, a sulfonamide group, and a 2,3-dimethoxy-2-methylpropyl group . Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyridine derivatives have been synthesized using various methods . For instance, nitration of pyridines with nitric acid has been used to produce nitropyridines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, as is common for similar compounds . The pyridine ring, sulfonamide group, and 2,3-dimethoxy-2-methylpropyl group would all contribute to the overall structure.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyridine derivatives have been known to undergo a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. Sulfonamides are typically characterized by their -SO2NH2 and/or -SO2NH- groups .
Applications De Recherche Scientifique
Supramolecular Structures
- Supramolecular Structures of Isomeric Sulfonamides : A study explored the hydrogen-bonding arrangements in different isomeric sulfonamides, which included a similar pyridine-3-sulfonamide moiety. This research provides insights into the molecular conformations and interactions of such compounds (Kosutić Hulita et al., 2005).
Polymorphism in Pharmaceuticals
- Polymorphism in Pharmaceuticals : Another study investigated the polymorphic crystal structures of R-tamsulosin, a drug used for Benign Prostatic Hyperplasia. This research highlighted the significant role of sulfonamide structures in the formation of different crystal structures, which is crucial for pharmaceutical applications (Nanubolu et al., 2014).
Antiproliferative Agents
- Antiproliferative Agents : A study focused on the design, synthesis, and evaluation of various sulfonamide derivatives as potential antiproliferative agents, particularly against cancer cells. This exemplifies the use of sulfonamide compounds in developing anticancer drugs (Bashandy et al., 2014).
Synthesis Techniques
- Synthesis of Sulfonamides : Research on the synthesis of sulfonamides using zinc chloride as a catalyst was reported, demonstrating the methods of creating sulfonamide compounds for further applications (Yu et al., 2014).
Pharmaceutical Solvates
- Sulfamethazine Solvates : The study of solvates of sulfamethazine, a component of sulfa drugs, with pyridine revealed important insights into the crystal structure and stability of these pharmaceutical compounds (Patel & Purohit, 2017).
Electronic Effects in Complexes
- Electronic Effects in Metal Complexes : Research into the electronic effects of sulfonamide groups in heterodimetallic complexes demonstrated the importance of these compounds in understanding the electronic structure and interactions in metal complexes (Edder et al., 2000).
Reaction Kinetics
- Oxygen Transfer Reactions : A study on the kinetics of oxygen transfer to methyloxo(dithiolato)rhenium(V) complexes involving pyridine N-oxides highlights the role of sulfonamides in understanding complex chemical reactions (Lente & Espenson, 2000).
Catalytic Applications
- Catalytic Applications in Organic Synthesis : Sulfonic acid functionalized pyridinium chloride was synthesized and used as a catalyst for preparing hexahydroquinolines, demonstrating the application of sulfonamide compounds in catalysis (Khazaei et al., 2013).
Redox Behavior
- Electrochemical Studies : The redox behavior of benzenesulfonamide compounds was studied, offering insights into the electrochemical properties of these types of compounds (Asirvatham & Hawley, 1974).
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking for Anticancer and Antimicrobial Applications : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and evaluated as effective anticancer and antimicrobial agents, showcasing the potential of sulfonamide derivatives in medicinal chemistry (Debbabi et al., 2017).
Structural Studies
- Crystal Structures of Pyridine Sulfonamides : A comprehensive study of the crystal structures of pyridinesulfonic acid and pyridinesulfonamide, crucial in drugs and pharmaceuticals, provided important structural information relevant to drug design and development (Akiri et al., 2012).
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. Sulfonamides, for example, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-11(17-3,9-16-2)8-13-18(14,15)10-5-4-6-12-7-10/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHLVXBBBPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2859751.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)


![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)

